molecular formula C18H17NO B8576862 5-(Benzyloxy)-4-(prop-2-en-1-yl)-1H-indole CAS No. 143389-44-0

5-(Benzyloxy)-4-(prop-2-en-1-yl)-1H-indole

Cat. No.: B8576862
CAS No.: 143389-44-0
M. Wt: 263.3 g/mol
InChI Key: JZNLLBPUXMUKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-4-(prop-2-en-1-yl)-1H-indole is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

143389-44-0

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

5-phenylmethoxy-4-prop-2-enyl-1H-indole

InChI

InChI=1S/C18H17NO/c1-2-6-16-15-11-12-19-17(15)9-10-18(16)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2

InChI Key

JZNLLBPUXMUKTO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1C=CN2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Allyl-1H-indol-5-ol (Example 54, 2.67 g, 15.4 mmol), benzyl bromide (2.90 g, 17.0 mmol), and Cs2CO3 (6.03 g, 18.5 mmol) were combined in DMF (50 mL), and water (15 drops) was added. After stirring for 12 h at rt, the reaction mixture was concentrated under reduced pressure. The residue was taken up in water, and the aqueous phase was extracted with EtOAc (2×). The combined organic phases were dried over Na2SO4, filtered, and concentrated under reduced pressure. Purification by silica gel flash chromatography (EtOAc/hexane (v/v)=1:7) gave 3.3 g (82%) of the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 3.74 (d, 2H), 5.00 (d, 1H), 5.09 (d, 1H), 5.10 (s, 2H), 6.07 (m, 1H), 6.55 (s, 1H), 6.98 (d, 1H), 7.20 (m, 2H), 7.31 (m, 1H), 7.38 (m, 2H), 7.48 (m, 2H), 8.03 (br, 1H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
6.03 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
82%

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